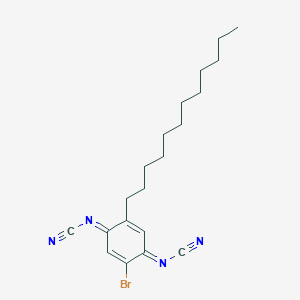

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide is a useful research compound. Its molecular formula is C20H27BrN4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Identity

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide, with the CAS number 121720-48-7, is a compound characterized by the molecular formula C20H27BrN4 and a molecular weight of approximately 403.36 g/mol. It features a unique structure that includes a dodecyl chain and multiple cyanamide functional groups, making it a subject of interest in various biological studies.

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological membranes and cellular components, leading to various physiological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom and the long hydrophobic dodecyl chain enhances its ability to penetrate microbial membranes, disrupting cellular integrity and function.

Anticancer Activity

Studies have suggested potential anticancer properties attributed to the compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. The mechanism likely involves the induction of apoptosis (programmed cell death) and the inhibition of mitotic processes in cancerous cells.

Case Studies

-

Antimicrobial Efficacy

A study conducted on derivatives of cyanamide compounds demonstrated that modifications in their structure could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with longer alkyl chains showed increased efficacy due to better membrane interaction . -

Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 121720-48-7 |

| Molecular Formula | C20H27BrN4 |

| Molecular Weight | 403.36 g/mol |

| Antimicrobial Activity | Effective against various bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Study | Findings |

|---|---|

| Antimicrobial Study | Effective against Gram-positive/negative bacteria |

| Cancer Cell Line Study | Induces apoptosis in human cancer cells |

Applications De Recherche Scientifique

The compound 2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide (CAS Number: 121720-48-7) is a specialized chemical with potential applications in various scientific fields. This article explores its applications, particularly in the realms of chemical synthesis , material science , and pharmaceutical research .

Basic Information

- Molecular Formula : C20H27BrN4

- Molecular Weight : 403.359 g/mol

- Purity : ≥98.0%

Structural Characteristics

The compound features a unique structure that includes a dodecyl chain and cyanamide functional groups, which contribute to its reactivity and potential applications in organic synthesis and polymer chemistry.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of various organic compounds. Its bromine atom can facilitate nucleophilic substitution reactions, making it useful for creating more complex molecular architectures.

Case Study: Synthesis of Novel Polymers

Research indicates that derivatives of this compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. For instance, polymers incorporating dodecyl chains exhibit improved solubility and processability, making them suitable for applications in coatings and adhesives.

Material Science

Due to its unique structural features, this compound has potential applications in the development of advanced materials.

Example Applications:

- Surfactants : The dodecyl group provides surfactant properties, useful in formulations for detergents and emulsifiers.

- Nanocomposites : When incorporated into polymer matrices, it can enhance the mechanical properties of nanocomposites through improved interfacial adhesion.

Pharmaceutical Research

The cyanamide moiety is of particular interest in pharmaceutical chemistry due to its bioactivity. Compounds containing cyanamide groups have been studied for their potential as antitumor agents.

Research Findings:

Studies have shown that derivatives of cyanamide exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dodecyl chain may enhance cellular uptake and bioavailability, leading to more effective therapeutic agents.

Propriétés

IUPAC Name |

(2-bromo-4-cyanoimino-5-dodecylcyclohexa-2,5-dien-1-ylidene)cyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BrN4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-20(25-16-23)18(21)14-19(17)24-15-22/h13-14H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKUQZPNDASVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.